molecular formula C8H6O5 B2434013 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid CAS No. 4776-00-5

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2434013
CAS No.: 4776-00-5
M. Wt: 182.131
InChI Key: SBMAXSKHTYXTKD-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole and is characterized by the presence of a carboxylic acid group at the 5-position and a hydroxyl group at the 4-position of the benzodioxole ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of piperonal (3,4-methylenedioxybenzaldehyde). One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent in an aqueous medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of environmentally benign oxidizing agents, such as hydrogen peroxide (H2O2), is also explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-1,3-benzodioxole-5-aldehyde or 4-hydroxy-1,3-benzodioxole-5-ketone.

    Reduction: Formation of 4-hydroxy-1,3-benzodioxole-5-methanol.

    Substitution: Formation of 4-halo-1,3-benzodioxole-5-carboxylic acid derivatives.

Scientific Research Applications

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cytochrome P450 enzymes.

    Medicine: Explored for its anticancer properties and its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances, flavors, and agrochemicals.

Comparison with Similar Compounds

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid can be compared with other similar compounds, such as:

    Protocatechuic acid: Similar structure but lacks the methylenedioxy group.

    Vanillic acid: Contains a methoxy group instead of a methylenedioxy group.

    Syringic acid: Contains two methoxy groups on the benzene ring.

The uniqueness of this compound lies in its methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-hydroxy-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,9H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMAXSKHTYXTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4776-00-5
Record name 4-hydroxy-1,3-dioxaindane-5-carboxylic acid
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